REACTION_CXSMILES
|
[C:1]([CH:3]1[C:7](=[O:8])[CH2:6][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4]1)#[N:2].[C:16]([O-])([O-])=O.[K+].[K+].CI>CC(C)=O>[C:1]([C:3]1([CH3:16])[C:7](=[O:8])[CH2:6][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4]1)#[N:2] |f:1.2.3|
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Name
|
|
Quantity
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3.9 g
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Type
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reactant
|
Smiles
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C(#N)C1CN(CC1=O)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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3.07 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.39 mL
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Type
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reactant
|
Smiles
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CI
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Name
|
|
Quantity
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185 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After 12 h at reflux
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Duration
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12 h
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Type
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TEMPERATURE
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Details
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the solution was cooled
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Type
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FILTRATION
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Details
|
the solid precipitate filtered
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Type
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CONCENTRATION
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Details
|
The filtrate was then concentrated
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Type
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CUSTOM
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Details
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the residue purified by column chromatography (silica, 0.5% MeOH in DCM (1% NH4OH))
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CN(CC1=O)C(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |